A-Z Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Synthesis, Applications, and Safety
A-Z Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Synthesis, Applications, and Safety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, a key building block in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide a detailed, validated synthesis protocol, explore its significant applications in drug discovery, and outline essential safety and handling procedures. This document is intended to serve as an authoritative resource for researchers and developers, consolidating critical data and methodologies to facilitate its effective and safe utilization in advanced scientific research.
Compound Profile and Physicochemical Properties
4-Bromo-2-(trifluoromethyl)benzenesulfonamide is an organohalogen compound featuring a benzenesulfonamide scaffold substituted with both a bromine atom and a trifluoromethyl (CF3) group. This unique combination of functional groups imparts specific properties that are highly valuable in the synthesis of complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the synthetic versatility of the bromo- and sulfonamide moieties, makes it a strategic intermediate in the development of new therapeutic agents and functional materials.[1][2]
The compound's identity is unequivocally established by its Chemical Abstracts Service (CAS) registration number: 351003-46-8 .[3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 351003-46-8 | [3][4] |
| Molecular Formula | C₇H₅BrF₃NO₂S | [5] |
| Molecular Weight | 304.09 g/mol | [6] |
| IUPAC Name | 4-bromo-2-(trifluoromethyl)benzenesulfonamide | [6] |
| Melting Point | 157-158 °C | [6] |
| Appearance | White to off-white solid/powder | [7] |
| Purity | Typically ≥97% | [6] |
Below is a conceptual representation of the compound's structure.
Caption: Chemical structure of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide.
Synthesis and Purification Protocol
The synthesis of benzenesulfonamide derivatives is a cornerstone of medicinal chemistry. While multiple specific synthetic routes may exist in proprietary literature, a common and logical approach involves the sulfonation of a substituted benzene ring followed by amination.
The following is a generalized, yet illustrative, protocol for the synthesis of the title compound, based on established chemical principles. The key starting material would be 1-bromo-3-(trifluoromethyl)benzene.
Experimental Workflow:
Caption: Generalized workflow for the synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide.
Step-by-Step Methodology:
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Sulfonation:
-
Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring, which is the precursor to the sulfonamide. Chlorosulfonic acid is a powerful and common reagent for this transformation.
-
Procedure: To a cooled (0 °C) reaction vessel containing chlorosulfonic acid, slowly add 1-bromo-3-(trifluoromethyl)benzene portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation of Intermediate:
-
Rationale: The reaction mixture is quenched with ice to hydrolyze excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
-
Procedure: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting solid precipitate, 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water. The intermediate is typically dried under vacuum and can be used in the next step without further purification.
-
-
Amination:
-
Rationale: The sulfonyl chloride is reacted with an ammonia source to form the final sulfonamide. Ammonium hydroxide is a readily available and effective nucleophile for this conversion.
-
Procedure: Dissolve the crude 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent like dioxane. Cool the solution in an ice bath and add concentrated ammonium hydroxide dropwise. Stir the mixture for 2-4 hours at room temperature.
-
-
Purification:
-
Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.
-
Procedure: After the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. The melting point should be sharp and consistent with the literature value (157-158 °C).[6]
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Applications in Drug Discovery and Medicinal Chemistry
The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[8] The specific substitutions on 4-Bromo-2-(trifluoromethyl)benzenesulfonamide make it a particularly valuable building block.
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Role of the Trifluoromethyl Group: The -CF3 group is a powerful modulator of a molecule's properties. It is highly electron-withdrawing and lipophilic, which can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[2][9] By replacing a hydrogen atom or a methyl group with a -CF3 group, medicinal chemists can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.[9]
-
The Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a key pharmacophore that can act as a hydrogen bond donor and acceptor.[2] This allows it to form strong, specific interactions with amino acid residues in the active sites of enzymes and receptors, a crucial factor for potency and selectivity.[2][7] Benzenesulfonamides are well-known inhibitors of enzymes like carbonic anhydrases.[8]
-
Synthetic Handle (Bromo Group): The bromine atom serves as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures and the exploration of a compound's structure-activity relationship (SAR).
This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation, pain, and infectious diseases.[7][10][11] For instance, derivatives of benzenesulfonamides have been investigated as potent inhibitors of the HIV-1 capsid protein, showcasing their potential in antiviral drug development.[12]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4-Bromo-2-(trifluoromethyl)benzenesulfonamide.
Hazard Identification:
Table 2: Recommended Safety and Handling Procedures
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[15] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid breathing dust, mist, or vapors. Wash hands thoroughly after handling.[15] Keep away from heat, sparks, and open flames.[15] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15] |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[15] |
| First Aid (Ingestion) | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[15] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[15] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] |
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3][16]
Conclusion
4-Bromo-2-(trifluoromethyl)benzenesulfonamide (CAS 351003-46-8) is a strategically important chemical intermediate. Its unique structural features—a metabolically robust trifluoromethyl group, a versatile bromo-handle for further derivatization, and a biologically active sulfonamide core—make it an invaluable tool for scientists in drug discovery and materials science. Understanding its properties, synthesis, and safe handling is paramount to leveraging its full potential in developing the next generation of innovative molecules.
References
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Safety Data Sheet. INDOFINE Chemical Company, Inc.. [Link]
-
Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. Chemcasts. [Link]
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3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, 97% 1 g. Fisher Scientific. [Link]
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4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. MySkinRecipes. [Link]
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2-Bromo-4-(trifluoromethyl)benzenesulfonamide Properties vs Temperature. Chemcasts. [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health (NIH). [Link]
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4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. [Link]
- Synthetic method of 4-bromo-2-fluorobiphenyl.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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